molecular formula C2H5ClN2 B130078 Aminoacetonitrile hydrochloride CAS No. 6011-14-9

Aminoacetonitrile hydrochloride

Cat. No.: B130078
CAS No.: 6011-14-9
M. Wt: 92.53 g/mol
InChI Key: XFKYKTBPRBZDFG-UHFFFAOYSA-N
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Description

Aminoacetonitrile hydrochloride is an organic compound with the formula C2H5ClN2 . It is a colorless, hygroscopic solid that is soluble in water and slightly soluble in methanol. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agriculture .

Mechanism of Action

Target of Action

Aminoacetonitrile hydrochloride is known to act as a nematode-specific acetylcholine (ACh) agonist . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system. By acting as an agonist, this compound can mimic the action of acetylcholine, leading to a spastic paralysis and rapid expulsion of the nematodes from the host .

Mode of Action

As an ACh agonist, this compound binds to the acetylcholine receptors on the nematode’s muscle cells . This binding triggers a series of events that lead to muscle contraction, causing a spastic paralysis . The result is the rapid expulsion of the nematodes from the host organism .

Biochemical Pathways

Aminoacetonitrile is produced industrially from glycolonitrile by reaction with ammonia . The resulting aminoacetonitrile can be hydrolyzed to give glycine , an important amino acid involved in protein synthesis and other key metabolic processes . This shows that this compound can influence the biochemical pathways related to protein synthesis and metabolism.

Result of Action

The primary result of the action of this compound is the expulsion of nematodes from the host organism . This is achieved through the induction of spastic paralysis in the nematodes, caused by the compound’s action as an ACh agonist .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, pH, and the presence of other substances. It’s also worth noting that this compound is unstable at room temperature , which could influence its action and efficacy. Furthermore, it’s known to be hygroscopic , meaning it absorbs moisture from the air, which could also impact its stability and action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoacetonitrile hydrochloride can be synthesized through several methods. One common method involves the reaction of glycolonitrile with ammonia: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CN} + \text{H}_2\text{O} ] The resulting aminoacetonitrile is then treated with hydrogen chloride in methanol to form this compound .

Another method involves the condensation reaction of ammonium chloride, formaldehyde, acetic acid, and sodium cyanide. The reaction is carried out at temperatures below 0°C, followed by the addition of hydrogen chloride in methanol .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Aminoacetonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Aminoacetonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing nitrogen-containing heterocycles.

    Biology: Studied for its role in the synthesis of amino acids and peptides.

    Medicine: Investigated for its potential as an intermediate in drug synthesis.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminoacetonitrile hydrochloride is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its specific mechanism of action as an acetylcholine agonist also sets it apart from other similar compounds .

Properties

IUPAC Name

2-aminoacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2.ClH/c3-1-2-4;/h1,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKYKTBPRBZDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884212
Record name Acetonitrile, 2-amino-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6011-14-9
Record name Acetonitrile, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6011-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-amino-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetonitrile, 2-amino-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminoacetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.332
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOACETONITRILE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8L3V1KSB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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